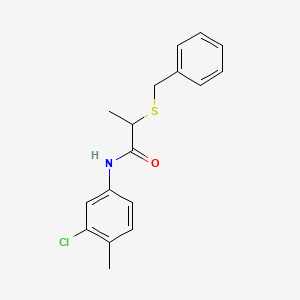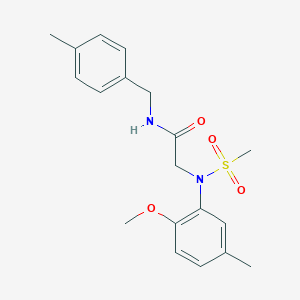![molecular formula C22H25NO2 B3937198 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline](/img/structure/B3937198.png)
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline
Vue d'ensemble
Description
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential therapeutic applications. IQP belongs to the class of quinolines, which are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Applications De Recherche Scientifique
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and infectious diseases. In cancer research, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the pathogenesis of the disease. In infectious disease research, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Mécanisme D'action
The mechanism of action of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease models, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to reduce the levels of amyloid beta peptides and improve cognitive function. In infectious disease models, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has several advantages for lab experiments, including its high potency, low toxicity, and diverse biological activities. However, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline also has some limitations, such as its low solubility in water and its potential for off-target effects. Therefore, careful optimization of experimental conditions and controls is necessary to ensure the specificity and reproducibility of the results.
Orientations Futures
There are several future directions for research on 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline, including the following:
1. Investigation of the structure-activity relationship of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline and its analogs to identify more potent and selective compounds.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline in vivo to determine its suitability for clinical use.
3. Development of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline-based drug delivery systems to improve its solubility and bioavailability.
4. Assessment of the potential of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline as a combination therapy with other anticancer, anti-Alzheimer's disease, and antimicrobial agents.
5. Investigation of the molecular mechanisms underlying the effects of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline on various signaling pathways and enzymes.
Conclusion:
In conclusion, 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-isopropyl-5-methylphenol and 3-chloropropylamine in the presence of a catalyst. 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been shown to have diverse biological activities, including antitumor, anti-Alzheimer's disease, and antimicrobial properties. However, further research is needed to fully understand the mechanism of action and optimize the experimental conditions for its use in clinical settings.
Propriétés
IUPAC Name |
8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)15-21(19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUUGHPXGSCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(5-Methyl-2-propan-2-ylphenoxy)propoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)

![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)